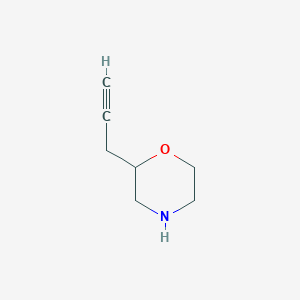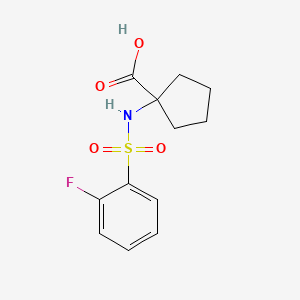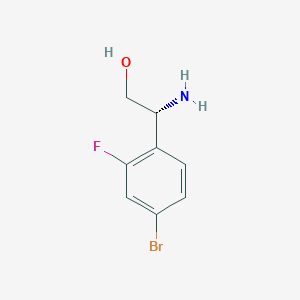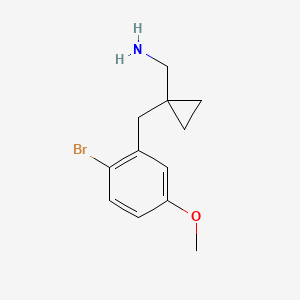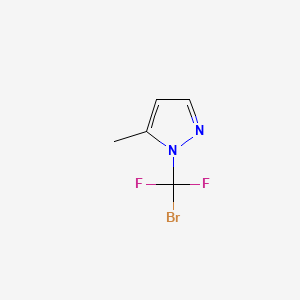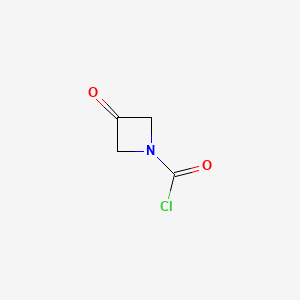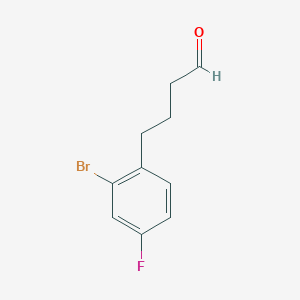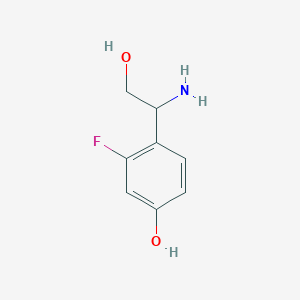
4-(1-Amino-2-hydroxyethyl)-3-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2-hydroxyethyl)-3-fluorophenol is an organic compound that features a phenol group substituted with an amino and a hydroxyethyl group, as well as a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)-3-fluorophenol typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Substitution Reaction: The fluorinated benzene undergoes a substitution reaction with an amino alcohol, such as 2-aminoethanol, under controlled conditions.
Catalysis: Catalysts such as palladium or nickel may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the substitution reaction.
Continuous Flow Processes: These processes ensure a steady production rate and consistent product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-hydroxyethyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(1-Amino-2-hydroxyethyl)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-3-fluorophenol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation or cell proliferation.
Effects: The compound exerts its effects by binding to its targets and altering their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
4-(1-Amino-2-hydroxyethyl)phenol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(1-Amino-2-hydroxyethyl)-3-chlorophenol: Contains a chlorine atom instead of fluorine, which may result in different chemical properties.
4-(1-Amino-2-hydroxyethyl)-3-bromophenol: Contains a bromine atom, which may influence its reactivity and applications.
Uniqueness
4-(1-Amino-2-hydroxyethyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. The fluorine atom also influences the compound’s electronic properties, making it a valuable building block in various chemical syntheses.
Properties
Molecular Formula |
C8H10FNO2 |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
4-(1-amino-2-hydroxyethyl)-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c9-7-3-5(12)1-2-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2 |
InChI Key |
JESOWCNYQRTTQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride](/img/structure/B15313566.png)
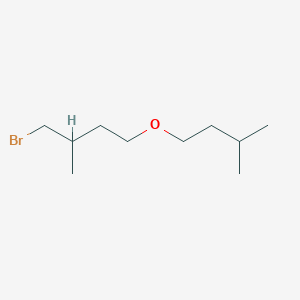
![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
